Metarrestin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Preclinical Studies

Numerous preclinical studies have demonstrated metarrestin's efficacy across various cancer models:

- Pancreatic Cancer : In mouse models, this compound significantly reduced metastasis and extended survival rates. Mice treated with this compound showed a more than twofold increase in life expectancy compared to untreated controls .

- Breast and Prostate Cancer : Similar results were observed in models of breast and prostate cancers, where this compound effectively shrank metastatic tumors without causing observable side effects .

Clinical Trials

This compound is currently progressing towards clinical trials:

- FDA Approval : An Investigational New Drug application for this compound has received FDA approval, allowing it to be tested in patients with pancreatic cancer. This marks a significant step towards evaluating its safety and efficacy in humans .

- Trial Objectives : The primary goals of ongoing clinical trials include determining the safe dosage of this compound and assessing its ability to shrink tumors in adult patients with various cancers, including pancreatic and breast cancers .

Case Study 1: Pancreatic Cancer Model

In a study published in Science Translational Medicine, researchers evaluated this compound's impact on pancreatic cancer models. The results indicated that treatment led to a significant reduction in tumor size and improved survival rates without adverse effects on organ function .

Case Study 2: Combination Therapy Potential

Another investigation explored the potential of using this compound alongside existing chemotherapeutic agents. The findings suggested that combining this compound with other therapies could enhance treatment outcomes by further reducing metastasis and improving patient survival rates .

Mécanisme D'action

Target of Action

Metarrestin is a first-in-class pyrrolo-pyrimidine-derived small molecule . It primarily targets the Perinucleolar Compartment (PNC) , a complex nuclear structure associated with metastatic behaviors of cancer cells . PNCs are unique to metastatic cancer cells and are rarely found in healthy cells .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties . It has an aqueous solubility of 150 µM at pH 7.4, high permeability, and moderate efflux ratio . This compound is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from six species, including humans . It is a CYP3A4 substrate and, in mini-pigs, is also directly glucuronidated . This compound shows low to moderate clearance, ranging from 0.6 mL/min/kg in monkeys to 48 mL/min/kg in mice, and moderate to high volume of distribution . It has greater than 80% oral bioavailability in all species tested .

Result of Action

This compound has been shown to effectively suppress metastasis . In multiple cancer cell lines, it disassembles PNCs, inhibits invasion in vitro, and suppresses metastatic development in three mouse models of human cancer . It also extends the survival of mice in a metastatic pancreatic cancer xenograft model with no organ toxicity or discernable adverse effects .

Action Environment

For instance, the presence of PNCs, which are more prevalent in metastatic cancer cells, is a key factor in this compound’s ability to target and disrupt these cells

Analyse Biochimique

Biochemical Properties

Metarrestin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a substrate of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and is also directly glucuronidated in mini-pigs . This compound disrupts the nucleolar structure and inhibits RNA polymerase I transcription, at least in part by interacting with the translation elongation factor eEF1A2 . These interactions are essential for its anti-metastatic properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It disassembles PNCs in multiple cancer cell lines, inhibits invasion in vitro, and suppresses metastatic development in mouse models of human cancer . This compound influences cell function by disrupting nucleolar structure, inhibiting RNA polymerase I transcription, and interacting with eEF1A2 . These actions impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-metastatic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to disassemble PNCs, inhibit RNA polymerase I transcription, and interact with eEF1A2 . By disrupting the nucleolar structure, this compound prevents the formation of PNCs, which are associated with metastatic behaviors of cancer cells . This inhibition of RNA polymerase I transcription and interaction with eEF1A2 are critical for its anti-metastatic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species, including humans . It has shown low to moderate clearance and high bioavailability in various species . Long-term effects on cellular function include the suppression of metastatic development and extended survival in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In several animal models of human cancers, this compound robustly reduced cancer metastasis or prevented it completely, resulting in increased life span . High doses of this compound can cause neurological side effects, and safety mechanisms have been incorporated into clinical trial designs to protect patients .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by CYP3A4 . It is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species . Biotransformation is the major elimination process for this compound, with low drug–drug interaction potential on CYP-mediated metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues with high permeability and moderate efflux ratio . It has a large volume of distribution and greater than 80% oral bioavailability in all species tested . The compound is metabolically stable and shows low to moderate clearance .

Subcellular Localization

This compound’s subcellular localization involves its targeting of the PNC within the nucleus . By disassembling PNCs, this compound disrupts the nucleolar structure and inhibits RNA polymerase I transcription . This localization is crucial for its anti-metastatic activity, as it selectively targets metastatic cancer cells while sparing healthy cells .

Méthodes De Préparation

La synthèse de ML246 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement :

Étape 1 : Formation de la structure principale par une série de réactions de condensation.

Étape 2 : Introduction de groupes fonctionnels par des réactions de substitution.

Étape 3 : Purification et cristallisation pour obtenir le produit final avec une pureté élevée.

Les méthodes de production industrielle de ML246 sont encore en cours de développement, mais elles suivent généralement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Une préparation d'échantillon efficace pour les études pharmacocinétiques implique une précipitation des protéines en une seule étape associée à une élution via une plaque de filtration phospholipidique .

Analyse Des Réactions Chimiques

ML246 subit diverses réactions chimiques, notamment :

Oxydation : ML246 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur ML246, modifiant ainsi son activité.

Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels, améliorant ainsi son efficacité et sa spécificité.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les principaux produits formés à partir de ces réactions sont des dérivés de ML246 avec des groupes fonctionnels modifiés qui peuvent potentiellement améliorer son activité biologique .

4. Applications de la recherche scientifique

ML246 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier le compartiment périnucléolaire et son rôle dans la biologie des cellules cancéreuses.

Biologie : Investigué pour ses effets sur les processus cellulaires tels que l'autophagie et la transcription de l'ARN.

Industrie : Applications potentielles dans le développement de nouveaux traitements anticancéreux et d'outils de diagnostic.

5. Mécanisme d'action

ML246 exerce ses effets en perturbant la structure nucléolaire et en inhibant la transcription de l'ARN polymérase I. Cette inhibition est en partie due à son interaction avec le facteur d'élongation de la traduction eEF1A2. En ciblant le compartiment périnucléolaire, ML246 bloque efficacement le développement métastatique et prolonge la survie dans les modèles de cancer murin . De plus, ML246 induit l'autophagie, ce qui aide à éliminer les oligomères amyloïdes dans les modèles de maladie d'Alzheimer .

Comparaison Avec Des Composés Similaires

ML246 est unique en son ciblage spécifique du compartiment périnucléolaire. Des composés similaires comprennent :

Actinomycine D : Inhibe l'ARN polymérase I, mais a des effets plus larges sur la synthèse de l'ARN.

CX-5461 : Un autre inhibiteur de l'ARN polymérase I avec des cibles moléculaires et des voies différentes.

Dérivés de benzimidazole : Ces composés ciblent également les fonctions nucléolaires, mais avec une spécificité et une efficacité variables.

ML246 se distingue par sa spécificité pour le compartiment périnucléolaire et son double rôle dans la recherche sur le cancer et les maladies neurodégénératives .

Activité Biologique

Metarrestin, a pyrrole–pyrimidine-derived small molecule, has emerged as a promising therapeutic agent targeting the perinucleolar compartment (PNC) in cancer cells. This compound has shown significant potential in inhibiting metastasis across various cancer types, including pancreatic, breast, and prostate cancers. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant case studies.

Key Pharmacokinetic Parameters

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic potential:

| Parameter | Value |

|---|---|

| Plasma Clearance | 48 mL/min/kg |

| Volume of Distribution | 17 L/kg |

| Oral Bioavailability | > 80% |

| Half-Life (t1/2) | 4.6 - 8.5 hours |

- Administration Methods : this compound has been administered via intravenous (IV), oral gavage (PO), and incorporated into chow for animal studies. In KPC mice with pancreatic tumors, a single dose of 25 mg/kg PO resulted in high intratumor concentrations well above the effective IC50 of 0.4 µM .

Dosing Studies

In preclinical studies, this compound was evaluated at various doses:

- Single Dose (SD) : 25 mg/kg PO led to plasma AUC of 14400 ng h/mL and C_max of 810 ng/mL.

- Multiple Dose (MD) : Daily administration at 25 mg/kg showed a significant accumulation in tumor tissues compared to plasma .

Targeting the Perinucleolar Compartment

This compound specifically disrupts the PNC, which is associated with metastatic behavior in cancer cells. The compound acts primarily by:

- Disassembling PNCs : At submicromolar concentrations, this compound effectively disassembles PNCs in various cancer cell lines .

- Inhibiting RNA Polymerase I Transcription : The compound interacts with the translation elongation factor eEF1A2, which is upregulated in metastatic cancers. This interaction is crucial for mediating the anti-metastatic effects of this compound .

Impact on Cancer Cell Behavior

This compound has been shown to:

- Inhibit Invasion : In vitro studies demonstrated reduced invasion capabilities in cancer cell lines treated with this compound.

- Extend Survival : Animal models treated with this compound exhibited reduced metastatic burden and extended survival compared to controls .

Efficacy in Animal Models

- Pancreatic Cancer Model :

- Breast and Prostate Cancer Models :

Clinical Trials

Currently, clinical trials are underway to evaluate the safety and tolerability of this compound in patients with metastatic solid tumors (NCT04222413). Early findings suggest that targeting PNC may represent a novel approach to cancer therapy, particularly for advanced stages where traditional treatments often fail .

Propriétés

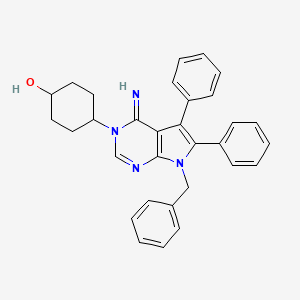

IUPAC Name |

4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXAUJFLWRPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443414-10-5 | |

| Record name | ML-246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443414105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML-246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6A9F9DSX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.